(8-Hydroxyquinolin-5-yl)methyl prop-2-enoate
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Overview
Description
(8-Hydroxyquinolin-5-yl)methyl prop-2-enoate: is a chemical compound that belongs to the family of quinoline derivatives This compound is characterized by the presence of a hydroxyquinoline moiety attached to a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-5-yl)methyl prop-2-enoate typically involves the esterification of 8-hydroxyquinoline with prop-2-enoic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(8-Hydroxyquinolin-5-yl)methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The prop-2-enoate group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (8-Hydroxyquinolin-5-yl)methyl prop-2-enoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: The interaction with metal ions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
4-Hydroxy-2-quinolone: Another quinoline derivative with distinct pharmacological properties.
Quinoline-2,4-dione: Known for its antimicrobial and anticancer activities.
Uniqueness
(8-Hydroxyquinolin-5-yl)methyl prop-2-enoate is unique due to the presence of the prop-2-enoate group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives
Properties
CAS No. |
927903-28-4 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(8-hydroxyquinolin-5-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C13H11NO3/c1-2-12(16)17-8-9-5-6-11(15)13-10(9)4-3-7-14-13/h2-7,15H,1,8H2 |
InChI Key |
QIXGTDMIHFUWMT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
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